Bis(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
Bis(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H5F6N . It is a powder at room temperature . The compound has a molecular weight of 217.54 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogen atom bonded to two 2,2,2-trifluoroethyl groups and a chloride ion . The InChI code for this compound is 1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 217.54 .Scientific Research Applications
Synthesis and Chemical Reactions
Bis(2,2,2-trifluoroethyl)amine hydrochloride has been utilized as a reagent in the acylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. This process allows for the selective acylation of amine functions in the presence of hydroxyl or carboxyl groups, demonstrating its versatility in chemical synthesis (Donike, 1973).
Catalysis
In catalysis, derivatives of bis(2,2,2-trifluoroethyl)amine have facilitated the dehydrative amidation between carboxylic acids and amines, showcasing their efficacy as catalysts in organic synthesis. This catalytic activity is particularly valuable for α-dipeptide synthesis, indicating its potential in peptide and protein engineering (Wang, Lu, & Ishihara, 2018).
Material Science
In the field of material science, research has been conducted on fluorinated polyimides derived from derivatives of bis(2,2,2-trifluoroethyl)amine. These studies have led to the development of organosoluble, light-colored fluorinated polyimides with significant applications in electronics and aerospace due to their high thermal stability, solubility in organic solvents, and excellent dielectric properties (Yang, Hsiao, & Wu, 2003).
Ionic Liquids
Further applications involve the synthesis of ionic liquids, where the bis(trifluoromethanesulfonyl)amide, a derivative, is used due to its non-spherical, fluorinated nature and diffuse charge. These ionic liquids exhibit low melting points, fluidity, and excellent stability, making them suitable for various industrial applications, including electrochemistry and green chemistry processes (Pringle et al., 2003).
Safety and Hazards
Bis(2,2,2-trifluoroethyl)amine hydrochloride is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Mechanism of Action
Bis(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H6ClF6N . This compound has a wide range of applications in organic synthesis and can also serve as a precursor for catalysts or surfactants .
Target of Action
It’s known to be used as a reagent in organic synthesis, implying that its targets could be various organic compounds .
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds .
Biochemical Pathways
Its role in organic synthesis suggests it may be involved in a variety of chemical reactions .
Pharmacokinetics
Its solubility in water and organic solvents may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, it contributes to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s a corrosive and irritating compound that should be handled under safe conditions . It should be stored in a dry, cool place, away from fire sources and oxidizing agents .
As always, safety precautions should be strictly followed when handling this compound due to its corrosive and irritating properties .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOUMZERWQGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-30-2 | |
Record name | bis(2,2,2-trifluoroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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